molecular formula C16H12FN3O6S B2971789 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide CAS No. 899954-82-6

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide

Cat. No.: B2971789
CAS No.: 899954-82-6
M. Wt: 393.35
InChI Key: LTHRNBUZZOBVMU-UHFFFAOYSA-N
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Description

This compound features a benzo[d]isothiazol-3(2H)-one core substituted with a 1,1-dioxido group, a propanamide linker, and a 4-fluoro-3-nitrophenyl moiety. Its design aligns with N-substituted saccharin derivatives, which are known for diverse pharmacological properties .

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O6S/c17-12-6-5-10(9-13(12)20(23)24)18-15(21)7-8-19-16(22)11-3-1-2-4-14(11)27(19,25)26/h1-6,9H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHRNBUZZOBVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide typically involves multiple steps:

    Formation of the Benzo[d]isothiazole Core: This step involves the cyclization of a precursor such as 2-aminobenzenesulfonamide with a suitable carbonyl source under acidic conditions to form the benzo[d]isothiazole ring.

    Introduction of the Dioxido and Oxo Groups: Oxidation of the benzo[d]isothiazole intermediate using oxidizing agents like hydrogen peroxide or peracids introduces the dioxido and oxo functionalities.

    Attachment of the Propanamide Moiety: The propanamide group is introduced via an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.

    Substitution with the Fluoro-Nitrophenyl Group: The final step involves the nucleophilic aromatic substitution of the amide with 4-fluoro-3-nitrobenzene under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the benzo[d]isothiazole core, potentially forming sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Pd/C with hydrogen, lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: :

Biological Activity

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide is a derivative of isothiazolone, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the isothiazolone family, characterized by the presence of a dioxido group and a nitrophenyl moiety. Its molecular formula is C14H12F1N3O5SC_{14}H_{12}F_{1}N_{3}O_{5}S, with a molecular weight of approximately 357.33 g/mol.

Anticancer Properties

Recent studies have highlighted the potential of isothiazolone derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown significant cytotoxicity against hepatocellular carcinoma (Huh7) cells with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Cytotoxicity of Isothiazolone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
IsoAHuh719.3Apoptosis induction via TP53 activation
IsoBHuh716.4Mitochondrial dysfunction
5-FUHuh720.0Antimetabolite

Data adapted from .

The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis in cancer cells. This was demonstrated through assays that revealed increased expression of pro-apoptotic factors and downregulation of oncogenes such as MYCN . Additionally, treatment with this compound resulted in a significant decrease in mitochondrial membrane potential, indicating mitochondrial-mediated apoptosis .

Antibacterial Activity

In addition to its anticancer properties, derivatives of isothiazolone have been reported to possess antibacterial activity against various pathogens. The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Table 2: Antibacterial Efficacy

PathogenMIC (µg/mL)Activity
Staphylococcus aureus250Effective
Escherichia coli>1000Ineffective
Streptococcus pneumoniae500Moderate

Data derived from comparative studies on isothiazolone derivatives .

Case Studies

Several case studies have documented the efficacy of similar isothiazolone derivatives in clinical settings:

  • Liver Cancer Treatment : A study involving IsoB showed promising results in reducing tumor size in xenograft models of liver cancer .
  • Antibacterial Trials : Clinical trials have indicated that isothiazolone derivatives can be effective alternatives to traditional antibiotics for treating resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Key analogues include:

Compound Name Substituents Molecular Weight Key Activities/Properties Reference
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide 4-Fluoro-3-(trifluoromethyl)phenyl 416.3 N/A (structural analogue)
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile (2) Acetonitrile 248.3 Antioxidant, COX-1 inhibition (ΔG = -9.1 kcal/mol)
Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate (3f) Isopropyl ester 283.3 High cytotoxicity (hepatic cancer cells)
N-(4-Fluorobenzyl)-N-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (20) 4-Fluorobenzyl, methyl 314.3 Rotameric stability (NMR data)
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide 4-Ethylphenyl 374.4 N/A (structural analogue)

Key Observations :

  • Linker Flexibility : Propanamide linkers (as in the target compound) vs. acetamide or ester linkers (e.g., compound 3f) influence solubility and steric interactions. Esters like 3f exhibit higher cytotoxicity, possibly due to improved cell permeability .
Physicochemical and Spectroscopic Comparisons
  • Melting Points : Benzoisothiazol derivatives typically melt between 146°C (nitrile 2 ) and 160°C (ester 3a ), suggesting the target compound may fall within this range .
  • Spectroscopic Signatures :
    • IR: Strong C=O (1680–1720 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches are consistent across analogues .
    • NMR: The 4-fluoro-3-nitrophenyl group would show distinct aromatic splitting (e.g., doublet of doublets for F-substituted protons) .

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